4-(Quinolin-4-yl)pyrrolidin-2-one
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Overview
Description
4-(Quinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline ring fused to a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery . The presence of both quinoline and pyrrolidinone rings in its structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(Quinolin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription, while the pyrrolidinone moiety can interact with various enzymes and receptors . These interactions result in the modulation of biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the quinoline ring but retains the pyrrolidinone moiety.
Quinolin-2-one: Contains the quinoline ring but lacks the pyrrolidinone moiety.
Piracetam and Oxiracetam: Pyrrolidinone derivatives known for their cognitive-enhancing properties.
Uniqueness
4-(Quinolin-4-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-quinolin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
GIHQZLDYZSBGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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